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molecular formula C8H13N B1456477 3-Cyclopropyl-2,2-dimethylpropanenitrile CAS No. 473733-86-7

3-Cyclopropyl-2,2-dimethylpropanenitrile

Cat. No. B1456477
M. Wt: 123.2 g/mol
InChI Key: YQXZEJFYHGRBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704996B2

Procedure details

To a solution of isobutyronitrile (29 mmol) in THF (60 mL) is added LDA (2 M in THF, 35 mmol) at −78° C. After stirring at −78° C. for 2 h, to this solution is added bromomethyl cyclopropane (32 mmol) at −78° C. The mixture is stirred at room temperature for 13 h, and then the reaction is quenched by the addition of aq. NH4Cl. The mixture is extracted with ether, and the combined organic extracts are washed with H2O and brine. The organic layer is dried over MgSO4, filtered, and concentrated in vacuo to give 3-cyclopropyl-2,2-dimethylpropionitrile, which is directly used for the next reaction without further purification.
Quantity
29 mmol
Type
reactant
Reaction Step One
Name
Quantity
35 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH:2]([CH3:4])[CH3:3].[Li+].CC([N-]C(C)C)C.Br[CH2:15][CH:16]1[CH2:18][CH2:17]1>C1COCC1>[CH:18]1([CH2:17][C:2]([CH3:4])([CH3:3])[C:1]#[N:5])[CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
29 mmol
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
35 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32 mmol
Type
reactant
Smiles
BrCC1CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 2 h, to this solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 13 h
Duration
13 h
CUSTOM
Type
CUSTOM
Details
the reaction is quenched by the addition of aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
WASH
Type
WASH
Details
the combined organic extracts are washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)CC(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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